

carbaryl toxicological profile and metabolism

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Compound Focus: Carbaryl

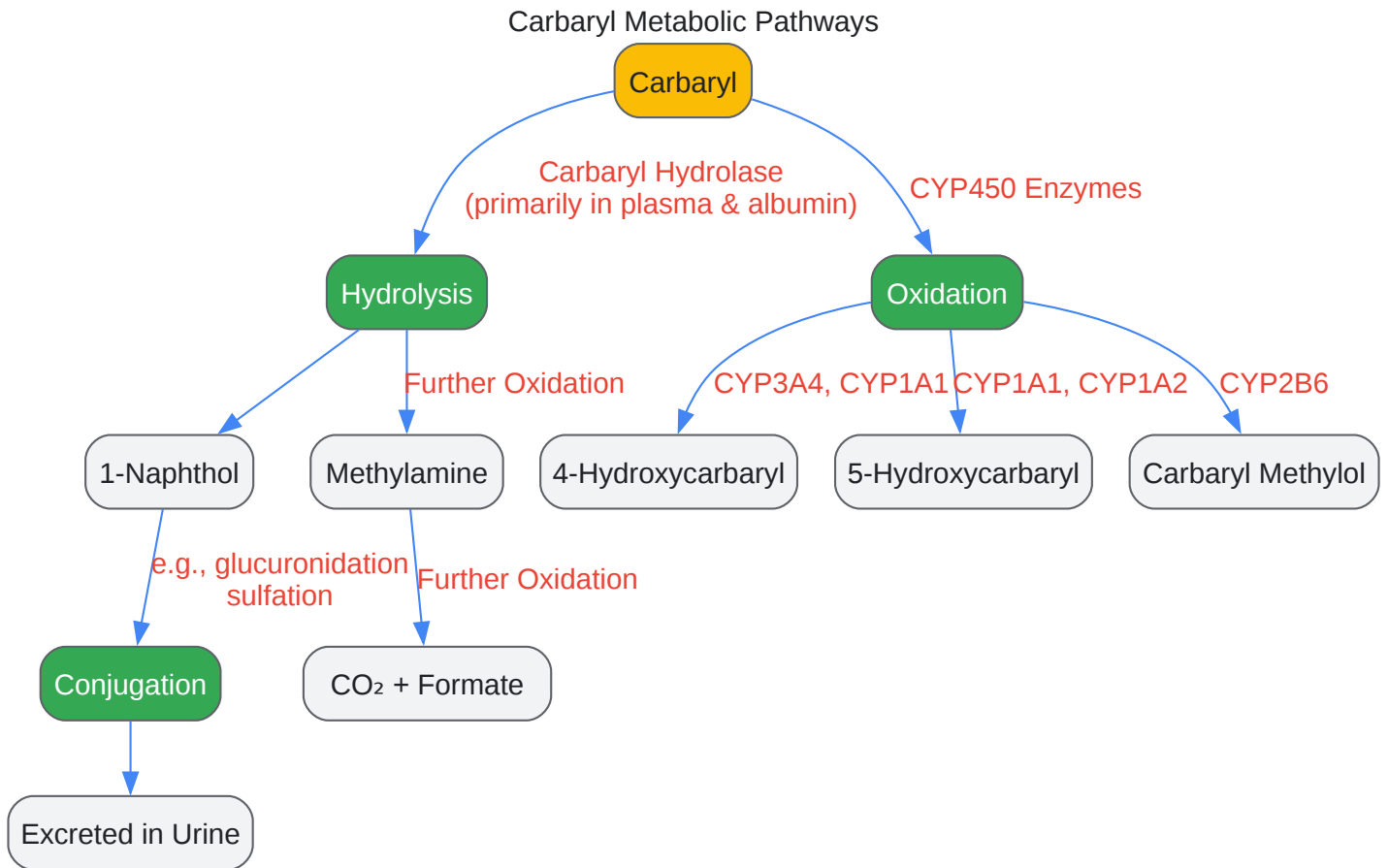
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Metabolic Pathways and Key Enzymes

Carbaryl is rapidly absorbed and metabolized through multiple pathways. The following diagram outlines its primary metabolic routes and the key enzymes involved.



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Figure 1: Primary metabolic pathways of **carbaryl** in mammals, including humans. Key enzymes responsible for each transformation are indicated.

The major metabolic reactions include:

- **Hydrolysis:** This is the primary and most significant pathway. **Carbaryl** is hydrolyzed by carboxylesterases (CbEs), with the major activity found in plasma and albumin, rather than in liver microsomes [1]. The reaction yields **1-naphthol** and N-methylcarbamic acid, which spontaneously decomposes to **methylamine** and carbon dioxide [2] [3]. The methylamine is further oxidized to CO₂ and formate [3].

- **Oxidation (Ring Hydroxylation):** **Carbaryl** undergoes cytochrome P450 (CYP450)-mediated oxidation to form metabolites like **4-hydroxycarbaryl**, **5-hydroxycarbaryl**, and **carbaryl methylol** [2]. Human recombinant CYP enzyme studies show that multiple isoforms contribute, with **CYP1A1**, **CYP1A2**, **CYP3A4**, and **CYP2B6** being the most significant [2].
- **Conjugation:** The metabolites from hydrolysis and oxidation, such as 1-naphthol, are subsequently conjugated via glucuronidation or sulfation to form water-soluble compounds that are readily excreted in the urine [2] [3].

Toxicological Profile and Quantitative Data

Carbaryl's toxicity is primarily linked to the inhibition of acetylcholinesterase (AChE), leading to accumulation of acetylcholine and cholinergic overstimulation [4] [2].

Acute Toxicity

The acute toxicity of **carbaryl** varies by species and route of exposure.

Species	Route	Endpoint	Value	Reference / Context
Rat	Oral	LD ₅₀	225 - 721 mg/kg bw	[3]
Cat	Oral	LD ₅₀	~150 mg/kg bw	[3]
Rat	Dermal	LD ₅₀	>2000 mg/kg bw	[3]
Dog, Cat, Rat	Inhalation (Dust)	Effect Level	Cholinesterase inhibition at 20 mg/m ³	[3]
Human	Oral (Single Dose)	Effect Level	Moderate cholinergic symptoms at ~2.8 mg/kg bw	[3]

Repeated Dose and Chronic Toxicity

Long-term exposure can lead to toxicity in various organs.

Species	Duration	NOAEL (No Observed Adverse Effect Level)	LOAEL (Lowest Observed Adverse Effect Level) & Key Effects	Reference / Context
Dog	1 year (diet)	3.1 mg/kg bw/day	Cholinesterase inhibition, liver effects at higher doses	[3]
Rat	2 years (diet)	10 mg/kg bw/day	Cholinesterase inhibition, decreased body weight at 15 mg/kg bw/day	[3]
Human	6 weeks (oral)	0.06 mg/kg bw/day	Reversible kidney tubule effect at 0.13 mg/kg bw/day	[3]
Mouse	104 weeks (diet)	Not established for vascular tumors	Increased vascular tumors at all doses tested (100 ppm and above)	[3]

- **Carcinogenicity:** The U.S. EPA classifies **carbaryl** as "likely to be carcinogenic in humans" [4]. In mouse studies, it increased the incidence of vascular tumors, even at lower doses [3]. However, most *in vivo* studies do not suggest a genotoxic mechanism, pointing instead to a potential epigenetic mechanism [4].
- **Developmental and Reproductive Toxicity:** **Carbaryl** can cause developmental toxicity, including *in utero* deaths and malformations, but typically only at doses that also cause maternal toxicity [3]. Some studies report adverse effects on the male reproductive system in rodents [4] [3].
- **Neurotoxicity:** The primary neurotoxic effect is reversible AChE inhibition. Doses of 10-20 mg/kg bw/day for 50 days were reported to disrupt learning and performance in rats [3].

Key Experimental Models and Protocols

The following experimental details are critical for understanding **carbaryl**'s toxicology and metabolism.

In Vitro Metabolism Studies Using Liver Microsomes

- **Objective:** To identify phase I metabolites and the specific CYP enzymes responsible for **carbaryl** oxidation.
- **Protocol Summary:**

- **Incubation System:** **Carbaryl** is incubated with **NADPH-supplemented human or rat liver microsomes** or single-donor microsomes characterized for specific CYP activities [1] [5].
- **Metabolite Identification:** Analysis is performed using **Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS/MS)** to separate and identify metabolites based on accurate mass and fragmentation patterns [5].
- **Enzyme Contribution:** The role of specific CYP enzymes (e.g., CYP3A4, CYP1A2) is confirmed using **chemical inhibitors** (e.g., ketoconazole for CYP3A4) or **recombinant human CYP enzymes** [5] [2].

Percutaneous Absorption Study Using Isolated Perfused Porcine Skin Flap (IPPSF)

- **Objective:** To quantify skin absorption and first-pass dermal metabolism of **carbaryl**.
- **Protocol Summary:**
 - **Model System:** Use of the **Isolated Perfused Porcine Skin Flap (IPPSF)**, an *ex vivo* model that maintains viable skin architecture [6].
 - **Dosing:** A topical application of **carbaryl** in an ethanol vehicle is applied to the skin surface.
 - **Analysis:** The perfusate is collected over time and analyzed using **HPLC** to quantify parent compound and metabolites (e.g., 1-naphthol), allowing for the construction of a 4-compartment pharmacokinetic model to describe absorption [6].

Absorption Studies via Different Routes

- **Pulmonary Absorption:** In a rat model, **carbaryl** in solution was instilled into the lung, showing the lung is a significant and rapid route of systemic absorption [7].
- **Intestinal Absorption:** Studies in rats indicate that **carbaryl** is **rapidly absorbed from the small intestine** via a first-order process [7] [2].

Conclusion

Carbaryl exerts its primary toxicity through reversible acetylcholinesterase inhibition. Its metabolism is characterized by rapid hydrolysis, CYP-mediated oxidation, and conjugation, leading to efficient excretion. Key toxicological concerns include its potential carcinogenicity, developmental effects, and neurotoxicity. The experimental models provide robust methodologies for studying its behavior.

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